4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-[(2,3-dimethylanilino)methyl]-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-5-4-6-17(13(12)2)20-11-14-9-19(21)23-18-10-15(22-3)7-8-16(14)18/h4-10,20H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOAIQFJHILTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for 4-{[(2,3-Dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one
Mannich Reaction-Based Synthesis
The Mannich reaction is a cornerstone for introducing aminomethyl groups into aromatic systems. A patent by CN104910175A details a protocol for synthesizing analogous coumarin derivatives using 7-hydroxy-4-methylcoumarin, formaldehyde, and primary/secondary amines.
Starting Materials and Reagents
- 7-Methoxy-4-methyl-2H-chromen-2-one : Synthesized via Pechmann condensation of 3-methoxyphenol and ethyl acetoacetate in the presence of concentrated sulfuric acid.
- Formaldehyde (37.5% aqueous solution) : Serves as the carbonyl component.
- 2,3-Dimethylaniline : The amine nucleophile for Mannich adduct formation.
- Industrial ethanol : Solvent for the reaction.
Reaction Conditions and Optimization
The reaction proceeds at 80°C for 5 hours under reflux, with molar ratios of coumarin:formaldehyde:amine optimized to 1.0:2.0:1.0. Elevated temperatures enhance the reactivity of formaldehyde, facilitating imine intermediate formation. The use of ethanol as a solvent ensures homogeneity and moderates reaction exothermicity.
Workup and Purification
Post-reaction, the mixture is concentrated via rotary evaporation, and the residue is precipitated in water. Crude product isolation via suction filtration is followed by recrystallization from anhydrous ethanol, yielding 82.1% pure compound.
Alternative Functionalization Approaches
Nitro Reduction and Azide Formation
A PMC study describes the synthesis of 6-amino-2H-chromen-2-one via Fe/NH4Cl-mediated reduction of 6-nitro-2H-chromen-2-one. While this method targets a different substitution pattern, it highlights strategies for introducing amino groups via nitro intermediates. Adaptation to the 4-position would require regioselective nitration, followed by reduction and subsequent alkylation with 2,3-dimethylaniline.
Coupling Reactions Inspired by Benzimidazole Derivatives
The WO2014188453A2 patent outlines multi-step syntheses involving chloroacetylation, reduction, and coupling reactions. Although developed for benzimidazole derivatives, analogous steps could be employed to conjugate the 2,3-dimethylphenylamino group to the coumarin core. For example, chlorination of a 4-hydroxymethyl intermediate followed by nucleophilic substitution with 2,3-dimethylaniline might yield the target compound.
Comparative Analysis of Synthetic Methods
The Mannich reaction offers superior efficiency and simplicity, making it the preferred method. Nitro reduction routes, while feasible, require additional steps for functional group interconversion. Coupling strategies from WO2014188453A2 are less practical due to their multi-step nature and lack of direct applicability.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted chromenone derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to 4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one exhibit significant anticancer activities. For instance, studies have shown that chromene derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
- Case Study : A study published in the journal Molecules demonstrated that a series of chromene derivatives exhibited cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values as low as 29 nM against specific cancer types . This suggests that the structural modifications in chromene can enhance their anticancer potency.
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Chromenes have been shown to inhibit cytochrome P450 enzymes, which are vital for fungal growth.
- Case Study : In vitro testing of chromene derivatives indicated promising antifungal activity. For example, certain derivatives demonstrated effective inhibition against fungal strains at concentrations that were significantly lower than those required for traditional antifungal agents .
Synthesis and Modification
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance biological activity.
Synthetic Pathways
- Starting Materials : The synthesis typically begins with commercially available coumarin derivatives.
- Reagents Used : Common reagents include amines and alkylating agents to facilitate the formation of the desired chromene structure.
- Yield and Purity : The methods employed often yield high-purity products suitable for biological testing.
Pharmacological Insights
The pharmacological profile of this compound includes its interaction with biological targets involved in cancer proliferation and fungal growth.
Mechanism of Action
The mechanism of action of 4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications at Position 4
4-[Bis(pyridin-2-ylmethyl)amino]methyl]-7-methoxy-2H-chromen-2-one (chrdpa)
- Structure: The 4-position is substituted with a bis-pyridylmethylamino group instead of 2,3-dimethylphenylamino.
- Application : Forms a paramagnetic Ru(III) complex (IC$_{50}$ = 137 μM against HeLa cells) and binds to DNA via groove interactions, evidenced by a 33% hypochromic shift in UV-Vis .
- Comparison : The pyridyl groups enhance metal chelation, unlike the dimethylphenyl group, which may prioritize hydrophobic interactions.
4-[(8-Hydroxyquinolin-5-ylimino)methyl]-7-methoxy-2H-chromen-2-one (3a)
- Structure: A Schiff base linker connects the coumarin core to 8-hydroxyquinoline.
- Comparison: The Schiff base introduces conjugation for fluorescence, whereas the dimethylphenylamino group lacks such electronic properties.
4-(Chloromethyl)-7-methoxy-2H-chromen-2-one
Substituent Effects on Bioactivity
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one
- Structure : Chlorophenyl and methyl groups at positions 3 and 4, respectively.
- Physicochemical Properties : Higher molar mass (300.74 g/mol) and lipophilicity due to the chloro substituent .
- Comparison: The chloro group may enhance membrane permeability compared to the dimethylphenylamino group.
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
Crystallographic and Conformational Analysis
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one
- Structure : Methylphenyl and propoxy substituents.
- Crystallography : The chromen ring is nearly planar (max deviation: 0.205 Å), stabilized by π-π stacking (3.501 Å) and C–H···O interactions .
- Comparison: The dimethylphenylamino group in the target compound may disrupt planarity, affecting packing and solubility.
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
Biological Activity
The compound 4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one , commonly referred to as a derivative of coumarin, has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₇N₁O₂
- Molecular Weight : 255.31 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
1. Antioxidant Activity
Research indicates that derivatives of coumarin exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, which is crucial for scavenging free radicals. A study demonstrated that similar coumarin derivatives showed a marked increase in antioxidant activity compared to their parent compounds .
2. Anticancer Properties
Several studies have reported the anticancer potential of coumarin derivatives. For instance:
- A study conducted on a series of coumarin derivatives indicated that modifications at the 4-position significantly enhanced cytotoxicity against various cancer cell lines, including breast and liver cancer cells .
- Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated:
- In vitro assays revealed that this compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
- Additionally, antifungal activity has been documented against various pathogenic fungi.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several coumarin derivatives and evaluated their cytotoxic effects on human cancer cell lines. The derivative containing the dimethylphenyl group showed IC₅₀ values significantly lower than those of standard chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial properties of various coumarin derivatives, including this compound. The results indicated that this compound had superior activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further exploration in antibiotic development .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The methoxy group is believed to enhance the electron-donating ability of the molecule, facilitating its role as a free radical scavenger.
- Apoptotic Induction : In cancer cells, this compound appears to trigger apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Membrane Disruption : For its antimicrobial activity, it is hypothesized that the compound integrates into bacterial membranes, leading to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
